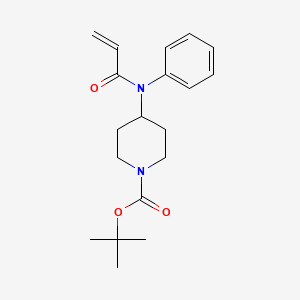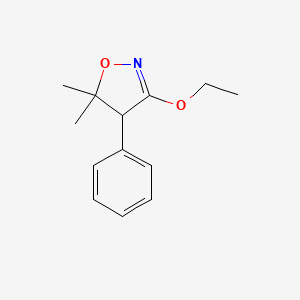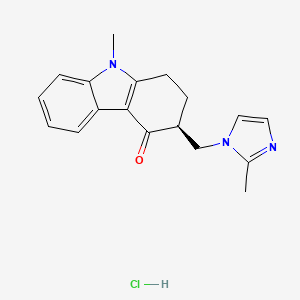
Daidzéine 7-Tri-O-acétyl-|A-D-glucuronique Acide Méthyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester is a biochemical compound with the molecular formula C28H26O13 and a molecular weight of 570.50 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of daidzein, an isoflavone found in soybeans and other legumes, known for its potential health benefits.
Applications De Recherche Scientifique
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Pharmacological Studies: Investigated for its potential effects on various biological pathways and its role in disease prevention and treatment.
Nutritional Research: Studied for its health benefits, particularly in relation to its parent compound, daidzein, which is known for its antioxidant and anti-inflammatory properties.
Méthodes De Préparation
The synthesis of Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester involves multiple steps, including the acetylation of daidzein and subsequent glucuronidation. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine for acetylation, followed by glucuronidation using glucuronic acid derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.
Analyse Des Réactions Chimiques
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Mécanisme D'action
The mechanism of action of Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of estrogen receptors, antioxidant activity, and inhibition of certain enzymes involved in inflammatory processes . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester can be compared with other similar compounds, such as:
Daidzein-7-glucuronide-4′-sulfate: Another derivative of daidzein with different glucuronidation patterns.
Genistein-7-glucuronide-4′-sulfate: A similar isoflavone derivative with distinct biological activities.
Daidzein-4′,7-diglucuronide: A compound with multiple glucuronidation sites, offering different pharmacokinetic properties.
These compounds share structural similarities but differ in their specific biological effects and applications, highlighting the uniqueness of Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester .
Propriétés
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O13/c1-13(29)37-23-24(38-14(2)30)26(39-15(3)31)28(41-25(23)27(34)35-4)40-18-9-10-19-21(11-18)36-12-20(22(19)33)16-5-7-17(32)8-6-16/h5-12,23-26,28,32H,1-4H3/t23-,24-,25-,26+,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWYIYHBFWANGL-YYDZWWTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747403 |
Source


|
| Record name | 3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041134-15-9 |
Source


|
| Record name | 3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)


